molecular formula C15H15N7O2 B2577932 (E)-7-allyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 674305-35-2

(E)-7-allyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2577932
CAS No.: 674305-35-2
M. Wt: 325.332
InChI Key: NFBITDOIULUJFE-RQZCQDPDSA-N
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Description

(E)-7-allyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a functionalized purine dione derivative designed for advanced chemical and pharmacological research. This compound features a complex molecular architecture that integrates a purine-2,6-dione core, an allyl group, and a (E)-2-(pyridin-3-ylmethylene)hydrazinyl moiety. This unique structure suggests potential as a key intermediate or scaffold in medicinal chemistry, particularly for the development of targeted protein inhibitors. Researchers can explore its application in modulating enzyme activity, given that purine derivatives are known to play critical roles in cellular signaling and metabolism. Its specific stereochemistry and functional groups make it a valuable candidate for structure-activity relationship (SAR) studies, high-throughput screening, and as a precursor in the synthesis of more complex bioactive molecules for probing biochemical pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-7-prop-2-enyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-3-7-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-9-10-5-4-6-16-8-10/h3-6,8-9H,1,7H2,2H3,(H,18,20)(H,19,23,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBITDOIULUJFE-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CN=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CN=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-allyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family, characterized by its unique structural features which contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a purine base with an allyl group and a pyridinylmethylene hydrazine substituent. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiviral Properties : Some studies suggest that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Activity : The compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Enzyme Inhibition : Preliminary data indicate that this compound could inhibit specific enzymes critical for pathogen survival or tumor growth.

The mechanism of action for this compound likely involves:

  • Interaction with Nucleic Acids : The purine structure allows for base pairing and potential incorporation into nucleic acids.
  • Enzyme Binding : The hydrazine moiety may enhance binding affinity to specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their potential therapeutic applications:

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity
This compoundAllyl and pyridinylmethylene substituentsAntiviral, anticancer potentialThis study

Synthesis and Pharmacological Potential

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yield and purity.

Potential Applications

Given its structural features and biological activities, this compound holds promise for development as a lead candidate in drug discovery for treating viral infections and cancers. Its unique combination of substituents may enhance solubility and bioavailability compared to other purines.

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound Name 7-Position Substituent 8-Position Hydrazinyl Modification Key Structural Differences vs. Target Compound
(E)-7-Allyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione (Target) Allyl Pyridin-3-ylmethylene Reference compound for comparison.
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione Octyl 2-Hydroxyphenyl ethylidene Longer alkyl chain (octyl vs. allyl); phenolic -OH group.
8-[(2E)-2-Benzylidenehydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione 3-Methylbutyl Benzylidene Branched alkyl (3-methylbutyl vs. allyl); benzyl aromatic.

Substituent Effects on Physicochemical Properties

7-Octyl (Compound ): The octyl chain significantly increases lipophilicity (clogP ~4.0), favoring lipid bilayer penetration but possibly reducing aqueous solubility.

8-Hydrazinyl Modifications: Pyridin-3-ylmethylene (Target): The pyridine nitrogen enables hydrogen bonding and metal chelation, which may enhance interactions with enzymatic active sites containing transition metals (e.g., zinc-dependent proteases). 2-Hydroxyphenyl Ethylidene (Compound ): The phenolic -OH group introduces hydrogen-bond donor capacity and redox activity, possibly contributing to antioxidant properties or susceptibility to oxidation. Benzylidene (Compound ): The benzyl group facilitates π-π stacking with aromatic residues in proteins, improving binding affinity to hydrophobic pockets.

Hypothetical Pharmacological Implications

  • Target Compound: The pyridine moiety may confer selectivity for kinases or receptors with polar active sites (e.g., adenosine A2A receptors). Allyl’s flexibility could favor entropic gains during binding.
  • Compound : The octyl chain and phenolic group might enhance blood-brain barrier penetration, making it a candidate for neurological targets, though oxidative instability could limit therapeutic utility.

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